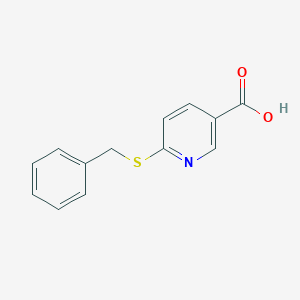

6-(Benzylsulfanyl)nicotinic acid

Description

Properties

Molecular Formula |

C13H11NO2S |

|---|---|

Molecular Weight |

245.3 g/mol |

IUPAC Name |

6-benzylsulfanylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C13H11NO2S/c15-13(16)11-6-7-12(14-8-11)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16) |

InChI Key |

FKRGDKGCJPMTDT-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CSC2=NC=C(C=C2)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC=C(C=C2)C(=O)O |

solubility |

36.8 [ug/mL] |

Origin of Product |

United States |

Scientific Research Applications

Agricultural Applications

Pesticide Development

Nicotinic acid derivatives are being investigated for their role as intermediates in the synthesis of agrochemicals. They can serve as building blocks for developing new pesticides or herbicides with improved efficacy and reduced environmental impact. The incorporation of sulfanyl groups may enhance the biological activity of these compounds .

Plant Growth Regulators

Research indicates that nicotinic acid can act as a plant growth regulator, promoting root development and enhancing resistance to stress conditions. The application of 6-(Benzylsulfanyl)nicotinic acid in agricultural settings could potentially improve crop yields and resilience against pests and diseases.

Cosmetic Applications

Skin Care Formulations

The cosmetic industry has recognized the benefits of nicotinic acid derivatives in skin care products. Their inclusion can enhance skin hydration, improve barrier function, and reduce signs of aging . The warming sensation associated with certain formulations containing nicotinic acid may also provide sensory benefits during application, making them appealing to consumers .

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation in vitro. |

| Niacin: Evidence and Clinical Use | Cardiovascular Impact | Increased HDL cholesterol by up to 20% and reduced major coronary events by 25%. |

| Vitamin B3 Derivative Cuts Risk of Skin Cancers | Dermatological Benefits | Reduced incidence of non-melanoma skin cancers by 23% in high-risk patients over one year. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfur-Containing Analogs

Key Observations :

- Fused ring systems (e.g., indole-dione) introduce planar rigidity, which may enhance interactions with aromatic residues in enzymes .

Oxygen-Containing Analogs

Key Observations :

- Oxygen analogs generally exhibit lower molecular weights and reduced lipophilicity compared to sulfur-containing derivatives, impacting bioavailability .

- Ester derivatives (e.g., benzyl esters) may serve as prodrugs, enhancing absorption before hydrolysis to the active carboxylic acid form .

Halogenated and Hydroxylated Analogs

Key Observations :

Preparation Methods

Molecular Characteristics

The molecular formula of this compound is C₁₃H₁₁NO₂S , with a molecular weight of 245.30 g/mol . The compound’s structure comprises a pyridine-3-carboxylic acid backbone substituted at the 6-position with a benzylsulfanyl group (-S-CH₂-C₆H₅). Key computed properties include a topological polar surface area of 75.5 Ų and an XLogP3 value of 2.7 , indicating moderate hydrophobicity.

Spectral Data

-

¹H NMR : The aromatic protons of the pyridine and benzyl groups appear as distinct multiplet signals in the range of δ 7.2–8.5 ppm , while the methylene group (-CH₂-) of the benzylsulfanyl moiety resonates near δ 4.3 ppm .

-

IR Spectroscopy : Characteristic peaks include a broad O-H stretch at 2500–3300 cm⁻¹ (carboxylic acid) and C=O stretch at 1680–1720 cm⁻¹ .

Synthetic Routes to this compound

Nucleophilic Aromatic Substitution (NAS) from 6-Chloronicotinic Acid

The most widely reported method involves substituting the chlorine atom in 6-chloronicotinic acid with benzyl mercaptan (PhCH₂SH) under basic conditions.

Reaction Protocol

-

Reagents :

-

6-Chloronicotinic acid

-

Benzyl mercaptan

-

Base (e.g., K₂CO₃, NaOH)

-

Solvent (e.g., DMF, methanol)

-

-

Procedure :

-

6-Chloronicotinic acid (1 equiv) is dissolved in DMF under nitrogen.

-

Benzyl mercaptan (1.2 equiv) and K₂CO₃ (2 equiv) are added, and the mixture is stirred at 80–90°C for 12–24 hours .

-

The reaction is quenched with ice-cold water, acidified to pH 2–3 using HCl, and extracted with ethyl acetate.

-

The crude product is purified via recrystallization (ethanol/water) or column chromatography.

-

Mechanistic Insights

The reaction proceeds via an SNAr mechanism , where the base deprotonates benzyl mercaptan to generate a thiolate ion (PhCH₂S⁻). This nucleophile attacks the electron-deficient 6-position of the chloronicotinic acid, facilitated by the electron-withdrawing carboxylic acid group at the 3-position.

Alternative Method: Ester Protection/Deprotection Strategy

To prevent side reactions involving the carboxylic acid group, the acid may be temporarily protected as a methyl ester.

Stepwise Synthesis

-

Esterification :

-

6-Chloronicotinic acid is treated with SOCl₂ in methanol to form methyl 6-chloronicotinate .

-

-

Substitution :

-

The ester reacts with benzyl mercaptan/K₂CO₃ in DMF at 80°C for 12 hours .

-

-

Hydrolysis :

-

The ester is hydrolyzed using NaOH (aq) followed by acidification to yield the final product.

-

Advantages

Analytical and Optimization Data

Comparative Reaction Conditions

| Parameter | NAS Method (Direct) | Ester Protection Method |

|---|---|---|

| Solvent | DMF | DMF |

| Temperature (°C) | 80–90 | 80 |

| Time (hours) | 12–24 | 12 |

| Yield (%) | 70–85 | 80–90 |

| Purity (HPLC) | >95% | >98% |

Solubility and Purification

-

Solubility : The compound exhibits limited solubility in water (36.8 µg/mL at pH 7.4 ) but is soluble in polar aprotic solvents (DMF, DMSO).

-

Purification : Recrystallization from ethanol/water (1:1) affords crystals with a melting point of 185–187°C .

Challenges and Mitigation Strategies

Over-Substitution

Prolonged reaction times or excess benzyl mercaptan may lead to di-substitution at the 2- and 6-positions. This is mitigated by:

Carboxylic Acid Reactivity

The carboxylic acid group may react with thiols under basic conditions. Protection as a methyl ester eliminates this issue.

Industrial-Scale Considerations

For large-scale synthesis, continuous flow reactors are recommended to enhance heat transfer and reduce reaction times. Additionally, replacing DMF with 2-MeTHF (a greener solvent) aligns with sustainable chemistry principles.

Q & A

Q. What are the optimal synthetic routes for preparing 6-(Benzylsulfanyl)nicotinic acid, and how do functional group compatibilities influence reaction design?

Methodological Answer:

- Synthetic Strategy : Begin with nicotinic acid as the core scaffold. Introduce the benzylsulfanyl group via nucleophilic substitution or thiol-yne coupling. Ensure compatibility of the carboxylic acid group by using protecting agents (e.g., methyl esters) during sulfur-based reactions.

- Key Considerations : Monitor pH and temperature to avoid side reactions, such as decarboxylation or oxidation of the thioether group. For example, brominated nicotinic acid derivatives require controlled bromination conditions to prevent over-substitution .

- Validation : Confirm intermediate purity via TLC or HPLC before proceeding to final deprotection steps.

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Analytical Techniques :

- NMR Spectroscopy : Use - and -NMR to verify the benzylsulfanyl substitution pattern and confirm regioselectivity at the 6-position.

- X-ray Diffraction (XRD) : Employ single-crystal XRD for unambiguous structural determination, as demonstrated for cobalt complexes with benzylsulfanyl-substituted ligands .

- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular weight accuracy and detects impurities.

- Purity Assessment : Utilize reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against known standards.

Q. What stability considerations are critical for storing this compound?

Methodological Answer:

- Storage Conditions : Store in amber vials under inert gas (e.g., argon) at –20°C to prevent oxidation of the sulfanyl group.

- Stability Tests : Conduct accelerated degradation studies under varying pH (1–13), temperature (4–60°C), and light exposure. Monitor degradation products via LC-MS, referencing safety protocols for similar nicotinic acid derivatives .

Advanced Research Questions

Q. How does the benzylsulfanyl substituent influence the coordination chemistry of nicotinic acid derivatives?

Methodological Answer:

- Coordination Studies : The sulfur atom in the benzylsulfanyl group acts as a soft Lewis base, facilitating metal binding. For example, cobalt(II) complexes with benzylsulfanyl-quinoline ligands exhibit octahedral geometry, confirmed by XRD .

- Experimental Design : Synthesize metal complexes (e.g., Co, Cu) and analyze binding constants via UV-Vis titration. Compare with unsubstituted nicotinic acid to assess electronic effects of the thioether group.

Q. What is the mechanistic role of this compound in oxidative reactions?

Methodological Answer:

- Kinetic Analysis : Study oxidation kinetics using peroxomonosulfate (PMS) in acidic media. Monitor reaction rates via stopped-flow spectrophotometry, referencing nicotinic acid’s protonation-dependent reactivity .

- Mechanistic Probes : Isotope labeling (e.g., -substituted benzyl groups) and radical scavengers (e.g., TEMPO) can distinguish between radical vs. ionic pathways.

Q. How can researchers evaluate enzymatic interactions of this compound, particularly with nicotinamidases?

Methodological Answer:

- Enzymatic Assays : Incubate the compound with nicotinamidase (e.g., from Mycobacterium tuberculosis) and quantify nicotinic acid release via LC-MS. Compare kinetics with nicotinamide controls .

- Structural Modeling : Perform molecular docking simulations to predict binding affinities, leveraging crystallographic data of enzyme-substrate complexes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.